molecular formula C17H13NO3S B2575773 Methyl 5-benzamido-1-benzothiophene-2-carboxylate CAS No. 477847-53-3

Methyl 5-benzamido-1-benzothiophene-2-carboxylate

Cat. No.: B2575773
CAS No.: 477847-53-3
M. Wt: 311.36
InChI Key: DDJQSUVCRQNFQG-UHFFFAOYSA-N
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Description

“Methyl 5-benzamido-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 477847-53-3. It has a molecular weight of 311.36 and its molecular formula is C17H13NO3S . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5- (benzoylamino)-1-benzothiophene-2-carboxylate . The InChI code for this compound is 1S/C17H13NO3S/c1-21-17(20)15-10-12-9-13(7-8-14(12)22-15)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19) .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds like benzene-1,3,5-tricarboxamides (BTAs), related to benzothiophene derivatives, have shown significant promise in supramolecular chemistry due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties are utilized in nanotechnology, polymer processing, and potentially in biomedical applications due to their multivalent nature and self-assembly capabilities (Cantekin, de Greef, & Palmans, 2012).

Synthetic Methodologies

The development of practical and environmentally benign synthesis methods for related compounds, such as 5,5′-Methylene-bis(benzotriazole), showcases the ongoing interest in efficient, scalable, and green chemical processes in organic synthesis. These methodologies contribute to the broader field of organic chemistry by providing accessible routes to complex molecules, which could include the synthesis of compounds like Methyl 5-benzamido-1-benzothiophene-2-carboxylate (Gu, Yu, Zhang, & Xu, 2009).

Pharmacological and Biological Activities

Research on the pharmacological and biological activities of benzothiazepine derivatives, which share structural similarities with benzothiophene derivatives, reveals diverse bioactivities. These include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Such studies suggest that compounds like this compound could also have significant biological and therapeutic potential, warranting further investigation into their bioactivities and potential applications in drug discovery (Dighe et al., 2015).

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

methyl 5-benzamido-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-21-17(20)15-10-12-9-13(7-8-14(12)22-15)18-16(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJQSUVCRQNFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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